4-Methylpiperidin-1-amine

PHGDH inhibition Cancer metabolism Serine biosynthesis

4-Methylpiperidin-1-amine (CAS 19107-42-7) is a small-molecule heterocyclic amine with the molecular formula C₆H₁₄N₂ and a molecular weight of 114.19 g/mol. It is a derivative of piperidine, featuring a methyl substituent at the 4-position of the six-membered ring and a primary amine group on the nitrogen atom, resulting in a saturated, conformationally defined scaffold.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 19107-42-7
Cat. No. B097384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpiperidin-1-amine
CAS19107-42-7
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)N
InChIInChI=1S/C6H14N2/c1-6-2-4-8(7)5-3-6/h6H,2-5,7H2,1H3
InChIKeyUQUHQKVINDTPNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylpiperidin-1-amine (CAS 19107-42-7): Chemical Properties and Functional Overview for Procurement


4-Methylpiperidin-1-amine (CAS 19107-42-7) is a small-molecule heterocyclic amine with the molecular formula C₆H₁₄N₂ and a molecular weight of 114.19 g/mol [1]. It is a derivative of piperidine, featuring a methyl substituent at the 4-position of the six-membered ring and a primary amine group on the nitrogen atom, resulting in a saturated, conformationally defined scaffold [1]. Its computed XLogP3-AA of 0.8 indicates moderate lipophilicity, and its topological polar surface area (TPSA) of 29.3 Ų is consistent with favorable membrane permeability [1]. The compound is commonly supplied as a free base (purity typically ≥95%) and is also available as a hydrochloride salt (CAS 91400-12-3) for enhanced stability and aqueous handling .

Why 4-Methylpiperidin-1-amine Cannot Be Interchanged with Other Aminopiperidines


The position and nature of substituents on the piperidine ring profoundly affect both conformational preference and biological target engagement. For example, the 4-methyl substitution in 4-methylpiperidin-1-amine introduces a defined steric bulk that influences molecular recognition and can alter the pKa of the amine, impacting both reactivity and pharmacokinetic behavior [1]. Comparative studies on related scaffolds demonstrate that even subtle changes—such as shifting a methyl group from the 4-position to the 2- or 3-position, or replacing it with a hydroxyl group—can result in orders-of-magnitude differences in functional potency, as observed in choline uptake inhibition assays [2]. Consequently, treating 4-methylpiperidin-1-amine as a generic, interchangeable 'aminopiperidine' building block without consideration of its specific substitution pattern introduces significant risk of failed synthesis outcomes or mischaracterized biological activity [3].

Quantitative Differentiation of 4-Methylpiperidin-1-amine for Scientific Procurement


4-Methyl Substitution Confers Enhanced PHGDH Inhibitory Activity Relative to Unsubstituted Piperidine

In a series of piperidine-based fragments evaluated for phosphoglycerate dehydrogenase (PHGDH) inhibition, the introduction of a 4-methyl group significantly improved potency. The 4-methylpiperidine fragment (a direct analog of 4-methylpiperidin-1-amine with an unsubstituted ring nitrogen) exhibited an IC₅₀ of 85.1 µM (95% CI: 37.8–101.2 µM), whereas the unsubstituted piperidine fragment showed no measurable inhibition up to the highest tested concentration of 150 µM [1]. This represents a >1.8-fold improvement in potency, demonstrating that the 4-methyl substituent is a key pharmacophoric element for engaging this metabolic target [1].

PHGDH inhibition Cancer metabolism Serine biosynthesis

4-Methylpiperidine Scaffold Is Superior to 2-, 3-, and 4-Hydroxy Analogs in Hemicholinium-3 Based Choline Uptake Inhibition

A structure-activity relationship (SAR) study on hemicholinium-3 (HC-3) analogs revealed that the 4-methylpiperidine-substituted derivative (compound A-5) was the most potent inhibitor of sodium-dependent high-affinity choline uptake among all tested piperidine variants [1]. The relative potency ranking was: 4-methylpiperidine (A-5) ≫ HC-3 (IC₅₀ = 18 nM) ≫ unsubstituted piperidines (A-1, CA-1) ≫ 2- or 3-methylpiperidines (A-2, A-3) and 4-hydroxypiperidine (A-7) [1]. While absolute IC₅₀ values for the 4-methylpiperidine analog are not reported in the abstract, its rank order position as 'most potent of all known inhibitors' underscores the critical role of the 4-methyl group in achieving maximal activity [1].

Choline uptake inhibition Cholinergic neurotransmission CNS research

4-Methylpiperidin-1-amine Exhibits Negligible Activity Against cAMP Phosphodiesterase and Tachykinin NK1 Receptor

Selectivity profiling data from BindingDB indicates that 4-methylpiperidin-1-amine has negligible functional activity at two common off-targets. In an in vitro assay using bovine aorta, the compound showed 'insignificant' inhibitory activity against cAMP phosphodiesterase at a test concentration of 1 µM cGMP in the presence of 10 µM calcium and 15 nM calmodulin [1]. Additionally, the compound was evaluated for antagonistic activity against the Tachykinin receptor 1 (NK1) in guinea pig myenteric plexus longitudinal muscle strips, with no significant inhibition reported [2].

Off-target profiling Selectivity cAMP PDE Tachykinin receptor

Validated Application Scenarios for 4-Methylpiperidin-1-amine in Drug Discovery and Chemical Biology


Fragment-Based Lead Discovery for PHGDH-Dependent Cancers

4-Methylpiperidin-1-amine, or its close analog 4-methylpiperidine, can be employed as a validated starting fragment for developing inhibitors of phosphoglycerate dehydrogenase (PHGDH). This enzyme is a key regulator of serine biosynthesis and a promising target in oncology. The 4-methyl substituent is essential for achieving measurable inhibitory activity (IC₅₀ = 85.1 µM) against this target, providing a critical anchor point for fragment elaboration [1].

Design of High-Affinity Choline Uptake Modulators

The 4-methylpiperidine scaffold is a privileged motif for modulating the high-affinity choline uptake system. Based on structure-activity relationship data from hemicholinium-3 analogs, 4-methyl substitution yields superior potency compared to unsubstituted, 2-methyl, 3-methyl, and 4-hydroxy variants [1]. This scaffold can be further derivatized (e.g., to quaternary ammonium salts) to enhance potency and modulate the mechanism of inhibition [1].

Synthesis of Novel Piperidine-Bridged CCR5 Antagonists

The 4-amino-4-methylpiperidine motif—which can be derived from 4-methylpiperidin-1-amine—has been successfully incorporated into 1-acyl-1,3-propanediamine bridged CCR5 antagonists. These compounds were identified as a new class of nanomolar CCR5 antagonists, providing a novel and efficient approach for developing potent inhibitors of this chemokine receptor [1]. This application is particularly relevant for antiviral and anti-inflammatory drug discovery programs.

Chemical Biology Probe Development with Defined Selectivity Profile

4-Methylpiperidin-1-amine is a suitable core for designing chemical probes where minimizing off-target activity at cAMP phosphodiesterase and tachykinin NK1 receptors is desirable. Selectivity profiling data confirms negligible inhibition of these common off-targets [1], reducing the likelihood of assay interference and facilitating cleaner interpretation of phenotypic screening results.

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